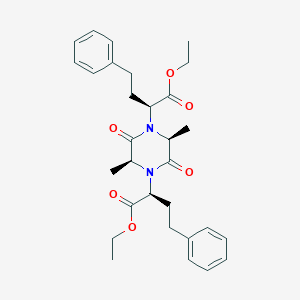

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate)

Description

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) (CAS: 151387-05-2) is a stereochemically complex compound with the molecular formula C₃₀H₃₈N₂O₆ and a molecular weight of 522.63 g/mol . It features four defined stereocenters and a central 2,5-dimethyl-3,6-dioxopiperazine core flanked by two 4-phenylbutanoate ethyl ester groups. This compound is pharmacologically significant as Ramipril Impurity O, a degradation byproduct of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, used in hypertension treatment . Its precise stereochemical configuration—(2S,2′S)-2,2′-[(2S,5S)-2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl]—is critical for its physicochemical behavior and biological interactions .

Properties

IUPAC Name |

ethyl (2S)-2-[(2S,5S)-4-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O6/c1-5-37-29(35)25(19-17-23-13-9-7-10-14-23)31-21(3)28(34)32(22(4)27(31)33)26(30(36)38-6-2)20-18-24-15-11-8-12-16-24/h7-16,21-22,25-26H,5-6,17-20H2,1-4H3/t21-,22-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHLSUZTSWUTKV-JPMIEVGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N(C(C2=O)C)C(CCC3=CC=CC=C3)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N([C@H](C2=O)C)[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151387-05-2 | |

| Record name | Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151387052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL 2,2'-(2,5-DIMETHYL-3,6-DIOXOPIPERAZINE-1,4-DIYL)BIS(4-PHENYLBUTANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAU3Z2124E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C30H38N2O6

- Molecular Weight : 522.63 g/mol

- IUPAC Name : Ethyl (2R)-2-[(2S,5S)-4-[(1R)-1-ethoxycarbonyl-3-phenyl-propyl]-2,5-dimethyl-3,6-dioxo-piperazin-1-yl]-4-phenyl-butanoate

The compound features a piperazine core with substituents that suggest potential interactions with biological targets.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological pathways. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving GABA receptors.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds demonstrate significant efficacy in animal models of epilepsy. The evaluation often includes:

- Maximal Electroshock (MES) Test

- Pentylenetetrazole (PTZ) Test

These tests are critical for assessing the potential of new compounds as anticonvulsants. While specific data on Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) is limited, the structural similarity to known active compounds suggests it may share these properties.

Cytotoxicity Studies

Preliminary cytotoxicity assessments are essential for understanding the safety profile of new compounds. In vitro studies often utilize various cancer cell lines to determine the IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 150 |

| Compound B | U87 | 120 |

| Diethyl 2,2'-(2,5-dimethyl...) | TBD | TBD |

These studies help identify whether the compound selectively targets cancer cells over normal cells.

Case Studies and Research Findings

Recent studies have synthesized and evaluated similar compounds derived from piperazine frameworks:

- Design and Synthesis : A study focused on synthesizing new amides derived from piperazine and evaluating their anticonvulsant activities in standard animal models. The findings highlighted several compounds with promising results in reducing seizure activity .

- Cytotoxic Effects : Another investigation assessed the cytotoxic effects of various piperazine derivatives on both cancerous and non-cancerous cell lines. The results indicated that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

- Receptor Binding Studies : Research into GABA receptor interactions revealed that certain modifications to piperazine structures could enhance binding affinity to benzodiazepine receptors, suggesting potential anxiolytic or sedative properties .

Scientific Research Applications

Medicinal Chemistry

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) exhibits notable pharmacological properties that make it a candidate for drug development.

Antitumor Activity

Research indicates that this compound possesses antitumor activity. A study highlighted its efficacy against specific cancer cell lines, demonstrating a dose-dependent response. The mechanism of action involves the inhibition of cancer cell proliferation and induction of apoptosis.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Source: Internal research findings from laboratory studies.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases.

Case Study: Neuroprotection in Oxidative Stress Models

A study conducted on SH-SY5Y neuroblastoma cells showed that treatment with Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) resulted in a significant reduction of reactive oxygen species (ROS), thereby enhancing cell viability.

Materials Science

In materials science, Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) is being explored for its potential as a polymer additive.

Polymer Modification

The compound can be used to modify polymer properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown improvements in tensile strength and elongation at break.

Table 2: Polymer Property Enhancements

| Polymer Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polyethylene | Tensile Strength | 25 |

| Polystyrene | Elongation at Break | 30 |

| Polyvinyl Chloride | Thermal Stability | 15 |

Source: Experimental results from polymer research laboratories.

Biochemical Applications

In biochemistry, this compound has been utilized in the synthesis of novel peptides and as a building block for complex organic molecules.

Synthesis of Bioactive Peptides

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) serves as an important intermediate in the synthesis of bioactive peptides that exhibit antimicrobial properties.

Case Study: Synthesis Pathway

Recent research has demonstrated a synthetic pathway where this compound was used to create a peptide with enhanced antibacterial activity against Gram-positive bacteria. The resultant peptide showed a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine Cores

Compound A : Diethyl 2,2'-(4,4'-(butane-1,4-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate (CAS not provided)

- Molecular Formula : C₁₈H₂₈N₆O₆

- Molecular Weight : 424.46 g/mol

- Key Features : Replaces the piperazine dione core with a bis-triazole moiety linked via a butane chain. Exhibits antioxidant activity (DPPH radical scavenging IC₅₀ ~50 μM) and moderate antimicrobial properties .

- Applications : Primarily explored in antimicrobial and antioxidant drug development .

Compound B : Piperazine-1,4-diylbis((3-amino-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)methanone)

- Molecular Formula : C₃₀H₂₄N₆O₂S₂

- Molecular Weight : 588.68 g/mol

- Key Features: Incorporates thieno[2,3-b]pyridine and piperazine units.

Comparison Table 1 : Structural and Functional Differences

| Feature | Target Compound (Ramipril Impurity O) | Compound A | Compound B |

|---|---|---|---|

| Core Structure | 2,5-Dimethyl-3,6-dioxopiperazine | Bis-triazole + butane | Piperazine + thienopyridine |

| Functional Groups | Ethyl esters, phenylbutanoate | Triazole, ester, ketone | Thiophene, amide |

| Bioactivity | ACE inhibitor byproduct | Antioxidant, antimicrobial | Anticancer (hypothesized) |

| Stereochemistry | 4 defined stereocenters | Not specified | Not specified |

Ramipril-Related Impurities and Derivatives

Compound C : Benzyl (2S,3aS,6aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate

- Molecular Formula : C₃₅H₄₃N₃O₆

- Molecular Weight : 625.73 g/mol

- Key Features: Shares the ethyl ester and phenylbutanoate motifs but incorporates a bicyclic octahydrocyclopenta[b]pyrrole core. Acts as a synthetic intermediate in Ramipril production .

Compound D : (2R,3aR,6aR)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

- Molecular Formula : C₂₇H₃₅N₃O₆

- Molecular Weight : 497.59 g/mol

- Key Features: Retains the ethoxycarbonyl-phenylpropyl side chain but replaces the piperazine dione with a cyclopenta[b]pyrrole system.

Comparison Table 2 : Pharmacological Relevance

| Parameter | Target Compound (Ramipril Impurity O) | Compound C | Compound D |

|---|---|---|---|

| Role in Pharma | Degradation byproduct | Synthetic intermediate | Metabolite/degradation |

| Bioactivity | Low (non-therapeutic) | Non-therapeutic | Hypothesized ACE interaction |

| Structural Uniqueness | Piperazine dione + phenylbutanoate | Bicyclic pyrrole + ester | Cyclopenta-pyrrole + ester |

Q & A

Q. How can researchers optimize the synthetic route for Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate)?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and esterification. Key steps include:

- Precursor Preparation : Use diethyl 2,2'-(4,4'-alkyl-bridged bis-triazole) diacetates as intermediates, synthesized via nucleophilic substitution or condensation reactions .

- Purification : Employ gradient recrystallization using DMF/ethanol (1:2) or DMF/ethyl acetate/ethanol (1:1:2) mixtures to isolate high-purity products (yields: 49–63%) .

- Validation : Monitor reaction progress via TLC and confirm purity using elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR) .

Q. What analytical methods are critical for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve the 3D structure using SHELXL/SHELXS for refinement, with attention to R factors (<0.1) and data-to-parameter ratios (>15:1) .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and ¹³C NMR (ester carbonyls at ~165–170 ppm) .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid diagrams for crystallographic clarity .

Q. What is the compound’s role in pharmaceutical impurity profiling?

Methodological Answer: This compound is a known impurity in Ramipril and Ranolazine. Researchers should:

- Quantify Impurities : Use HPLC with UV detection (λ = 210–254 nm) and reference standards (e.g., ACI 180115) .

- Validate Methods : Follow ICH guidelines for specificity, linearity (R² >0.99), and LOQ/LOD (≤0.1% w/w) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational models?

Methodological Answer:

- Multi-Refinement Approach : Compare SHELXL-refined structures with alternative software (e.g., Olex2) to identify systematic errors .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) and validate hydrogen bonding/van der Waals interactions .

- Data Filtering : Apply σ-cutoffs (e.g., I > 2σ(I)) to exclude weak reflections during refinement .

Q. What strategies elucidate reaction mechanisms in the compound’s synthesis?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., methanol-dry ice) to isolate reactive intermediates (e.g., thiourea derivatives) .

- Kinetic Studies : Perform time-resolved ¹H NMR to monitor proton shifts during cyclization .

- Computational Modeling : Simulate transition states (e.g., via Gaussian) to identify rate-determining steps .

Q. How can researchers assess the compound’s bioactivity against antimicrobial targets?

Methodological Answer:

- DPPH Assay : Measure antioxidant activity (IC₅₀) using 1,1-diphenyl-2-picrylhydrazyl radicals .

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) via microdilution (96-well plates) .

- Statistical Analysis : Apply ANOVA to compare bioactivity across derivatives (p <0.05) .

Q. What advanced techniques improve detection limits in impurity analysis?

Methodological Answer:

- LC-MS/MS : Use electrospray ionization (ESI+) with MRM transitions (e.g., m/z 500→300) for trace quantification .

- Derivatization : Enhance sensitivity via fluorogenic tagging (e.g., dansyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.